molecular formula C30H29NO7 B11076843 2-methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11076843
M. Wt: 515.6 g/mol
InChI Key: OAIZWUZOSPWDJV-UHFFFAOYSA-N
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Description

  • This compound is a complex molecule with a lengthy name, so let’s break it down. It belongs to the class of heterocyclic compounds, specifically quinolines and chromones.
  • The core structure consists of a hexahydroquinoline ring fused with a chromone (benzopyranone) ring.
  • The substituents include a 2-methoxyethyl group, a 2-methoxyphenyl group, and a carboxylate group.
  • Due to its intricate structure, this compound may have diverse biological activities and applications.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
    • similar quinoline derivatives can be synthesized through various methods, including cyclization reactions, condensations, and multistep processes.
    • Industrial production methods likely involve optimization of existing synthetic routes, purification, and scale-up.
  • Chemical Reactions Analysis

    • Given its complexity, this compound could undergo several reactions:

        Oxidation: Oxidative processes may modify the phenolic groups or the methoxy moieties.

        Reduction: Reduction could target the carbonyl group or other functional groups.

        Substitution: Substituents may be replaced by other groups.

    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃).
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with enzymes, receptors, or cellular components.

      Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antioxidant, or anticancer effects).

      Industry: Consider applications in materials science or drug development.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets. For example:

        Ion channels: It may modulate potassium (KCa1.1) or calcium (CaV1.2) channels.

        Enzymes: It could inhibit or activate enzymes involved in cellular processes.

    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include other quinolines, chromones, and hybrid structures.
    • Highlight its uniqueness, such as the combination of the hexahydroquinoline and chromone moieties.

    Properties

    Molecular Formula

    C30H29NO7

    Molecular Weight

    515.6 g/mol

    IUPAC Name

    2-methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

    InChI

    InChI=1S/C30H29NO7/c1-17-26(30(34)37-13-12-35-2)27(21-16-38-25-11-7-5-9-20(25)29(21)33)28-22(31-17)14-18(15-23(28)32)19-8-4-6-10-24(19)36-3/h4-11,16,18,27,31H,12-15H2,1-3H3

    InChI Key

    OAIZWUZOSPWDJV-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=COC5=CC=CC=C5C4=O)C(=O)OCCOC

    Origin of Product

    United States

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